4-Morpholin-4-ylmethyl-1H-quinolin-2-one

Beschreibung

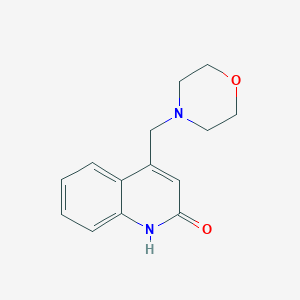

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(morpholin-4-ylmethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-14-9-11(10-16-5-7-18-8-6-16)12-3-1-2-4-13(12)15-14/h1-4,9H,5-8,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIRSQVMTMJGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=O)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357704 | |

| Record name | 4-Morpholin-4-ylmethyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13694-07-0 | |

| Record name | 4-Morpholin-4-ylmethyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Niementowski Reaction

The Niementowski reaction condenses anthranilic acid with ketones or β-keto esters under acidic conditions. For 4-methylquinolin-2-one, anthranilic acid reacts with acetone in the presence of sulfuric acid, yielding the 4-methyl-substituted core. This method is favored for its simplicity and scalability, though yields vary (50–70%) depending on reaction optimization.

Reaction Scheme:

Camps Cyclization

N-(2-Acylphenyl)amides undergo intramolecular cyclization under basic conditions to form quinolin-2-ones. For example, N-(2-acetylphenyl)acetamide cyclizes in sodium ethoxide, producing 4-methylquinolin-2-one. This method offers precise control over substituents but requires anhydrous conditions.

Functionalization at the 4-Position

Introducing the morpholin-4-ylmethyl group at the 4-position involves post-synthetic modification of the quinolin-2-one core. Three principal strategies have been explored:

Bromination of 4-Methylquinolin-2-one

Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively converts the 4-methyl group to 4-bromomethylquinolin-2-one. Optimal conditions involve refluxing in CCl₄ under UV light, achieving 65–80% yield.

Reaction Conditions:

Morpholine Substitution

4-Bromomethylquinolin-2-one reacts with morpholine in dimethylformamide (DMF) using potassium carbonate as a base. The nucleophilic substitution proceeds at 80°C for 8–12 hours, yielding the target compound.

Reaction Scheme:

Mannich Reaction

The Mannich reaction introduces amine-containing groups via a three-component condensation. While traditionally applied to acidic C–H bonds, the 4-position of quinolin-2-one exhibits limited acidity. To overcome this, pre-activation with a directing group (e.g., hydroxyl or amino) may enhance reactivity.

Proposed Pathway:

-

NH Protection: Protect the quinolin-2-one NH with a tert-butyldimethylsilyl (TBS) group.

-

Mannich Condensation: React with morpholine and formaldehyde in ethanol at 60°C.

-

Deprotection: Remove the TBS group using tetrabutylammonium fluoride (TBAF).

Challenges: Low regioselectivity and competing reactions at the 1-position limit practicality.

Minisci Radical Alkylation

The Minisci reaction employs radical chemistry to alkylate heteroaromatic compounds. Using morpholin-4-ylmethyl iodide as a radical precursor and silver nitrate as an oxidant, the 4-position of quinolin-2-one is functionalized under acidic conditions.

Reaction Conditions:

-

Morpholin-4-ylmethyl iodide (1.5 equiv), AgNO₃ (0.2 equiv), H₂SO₄, CH₃CN, 60°C, 6 h

Limitations: Radical stability and side reactions reduce efficiency.

Alternative Synthetic Routes

Vilsmeier-Haack Formylation and Reductive Amination

-

Formylation: Treat quinolin-2-one with POCl₃ and DMF to introduce a formyl group at the 4-position.

-

Reduction: Reduce the formyl group to hydroxymethyl using NaBH₄.

-

Mitsunobu Reaction: React with morpholine under Mitsunobu conditions (DEAD, Ph₃P) to install the morpholinylmethyl group.

Yield: 40–50% (over three steps)

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Bromination/Substitution | High yield, scalable | Requires hazardous brominating agents | 85–90 |

| Mannich Reaction | One-pot synthesis | Low regioselectivity | 30–40 |

| Minisci Alkylation | No pre-functionalization needed | Radical instability | 55–60 |

| Vilsmeier-Mitsunobu | Versatile for diverse substitutions | Multi-step, low overall yield | 40–50 |

Analyse Chemischer Reaktionen

Types of Reactions

4-Morpholin-4-ylmethyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2-one derivatives.

Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

Substitution: The morpholine group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Research indicates that 4-Morpholin-4-ylmethyl-1H-quinolin-2-one exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves inducing apoptosis and cell cycle arrest, particularly in the G0/G1 phase, crucial for halting cancer progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.6 | Induction of apoptosis |

| A549 | 12.3 | Cell cycle arrest (G0/G1) |

Antimicrobial Properties:

The compound has also been studied for its antimicrobial activity against various pathogens. Its structural features allow it to interact with bacterial membranes, potentially leading to cell lysis.

Biological Studies

Enzyme Interaction Studies:

this compound is utilized in biochemical assays to study enzyme interactions. Its ability to bind to active sites of enzymes can inhibit or modulate their activity, affecting various biochemical pathways.

Pharmacological Potential:

The compound's interaction with receptors suggests potential therapeutic applications in treating mood disorders and other neurological conditions. Research has indicated that quinolone derivatives can act as antagonists or agonists at serotonin receptors, providing insights into their role in pharmacotherapy.

Industrial Applications

In the industrial sector, this compound is employed in the synthesis of specialty chemicals, dyes, and pigments. Its unique properties make it suitable for various applications in material science.

Case Studies

Case Study 1: Anticancer Research

A study focused on the anticancer properties of this compound demonstrated its efficacy against multiple cancer cell lines. The research highlighted its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial effects of this compound against various bacterial strains. Results showed promising antibacterial activity, suggesting further development as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 4-Morpholin-4-ylmethyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Quinolin-2-one derivatives exhibit structural diversity, with variations in substituents significantly influencing their physical, chemical, and biological properties. Below is a detailed comparison with key analogs:

Morpholine-Containing Quinolin-2-ones

Key Observations :

- Positional Effects : Morpholine attachment at C2 (via amide) or C4 (direct) alters target specificity. Compound B targets MCH1R, while Compound C exhibits antibacterial effects . The morpholinylmethyl group in the target compound may balance steric and electronic effects differently.

- Solubility: Morpholine’s polarity enhances aqueous solubility, critical for oral bioavailability. This is advantageous over non-polar substituents (e.g., alkyl chains) .

Hydroxy/Methoxy-Substituted Quinolin-2-ones

Key Observations :

- Hydrogen Bonding: Hydroxy groups (e.g., C4-OH in 4-hydroxy-1-methylquinolin-2-one) enable intermolecular hydrogen bonding, influencing crystallinity and stability .

- Bioactivity : Substitution position (e.g., C6 vs. C7 hydroxy/methoxy) modulates antimicrobial potency. For example, 7-methoxy derivatives show enhanced activity against resistant strains .

Alkyl/Aryl-Substituted Quinolin-2-ones

Key Observations :

- Lipophilicity: Long alkyl chains (e.g., nonyl in 1-methyl-2-nonylquinolin-4(1H)-one) increase logP values, impacting membrane permeability .

- Halogen Effects : Chloro/fluoro substituents (e.g., in 7-chloro-6-fluoro derivatives) enhance electronegativity and binding affinity to biological targets .

Pharmacological Potential

- Antimicrobial Activity: Hydroxy/methoxy-substituted quinolin-2-ones show broad-spectrum activity against Gram-positive bacteria and fungi . The target compound’s morpholinylmethyl group may enhance penetration into microbial cells.

- Receptor Antagonism : Morpholine-containing analogs (e.g., Compound B) demonstrate receptor-specific effects, suggesting the target compound could modulate GPCRs or ion channels .

Biologische Aktivität

4-Morpholin-4-ylmethyl-1H-quinolin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Structure and Composition

The compound has the following molecular characteristics:

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- IUPAC Name : 4-(morpholin-4-ylmethyl)-4aH-quinolin-2-one

- Canonical SMILES : C1COCCN1CC2=CC(=O)N=C3C2C=CC=C3

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | 4-(morpholin-4-ylmethyl)-4aH-quinolin-2-one |

| InChI Key | BVDFRPYLXNBITO-UHFFFAOYSA-N |

Synthetic Routes

The synthesis of this compound typically involves the reaction of quinoline derivatives with morpholine. A common method includes:

- Reacting a quinoline derivative with morpholine in the presence of a base (e.g., potassium carbonate).

- Utilizing solvents like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production

For industrial applications, optimized conditions are employed to enhance yield and purity, often involving continuous flow reactors and purification techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly in inhibiting cell proliferation in various cancer cell lines. Notably, it has demonstrated:

- Induction of apoptosis in cancer cells.

- Inhibition of specific enzymes involved in cancer progression, such as topoisomerases .

Case Study: Anticancer Activity

In vitro studies have shown that this compound can reduce the viability of cancer cells significantly. For instance, a study reported an IC50 value in the low micromolar range against human colon adenocarcinoma cells (HT29), indicating potent anticancer activity .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating pathways associated with inflammation. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, preventing substrate binding and catalytic activity.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.

Comparison with Similar Compounds

| Compound | Similarity | Unique Features |

|---|---|---|

| 4-Morpholin-4-ylmethylquinoline | Lacks carbonyl group at the 2-position | Unique morpholine moiety |

| 2-Methylquinoline | Lacks morpholine moiety | Different biological activities |

| 4-Morpholin-4-ylmethyl-1H-quinolin-4-one | Carbonyl group at the 4-position | Potentially different therapeutic effects |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Morpholin-4-ylmethyl-1H-quinolin-2-one, and how can reaction conditions be adjusted to improve yield and purity?

- Methodological Answer : The synthesis typically involves condensation of morpholine derivatives with quinolinone precursors. For example, in analogous compounds, refluxing substituted aldehydes with amines in absolute ethanol under controlled pH (e.g., acetic acid catalysis) yields intermediates, followed by cyclization . Key adjustments include optimizing stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine), reaction time (15–30 minutes for initial condensation), and purification via recrystallization (DMF/ethanol mixtures). Yields up to 77% have been reported for structurally related quinolin-2-ones under these conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- IR Spectroscopy : Look for C=O (quinolone) stretches at ~1663 cm⁻¹ and hydrogen-bonded C=O at ~1625 cm⁻¹. Morpholine-related C-N stretches appear at 1200–1100 cm⁻¹ .

- ¹H NMR : Key signals include the morpholinylmethyl group (δ 3.5–3.7 ppm, multiplet) and aromatic protons (δ 6.9–8.2 ppm). Exchangeable protons (e.g., NH, OH) are observed as broad singlets .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 for derivatives) and fragmentation patterns confirm substituent stability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction employing SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. For quinolinone derivatives, parameters like torsion angles (e.g., morpholine ring puckering) and hydrogen-bonding networks (e.g., O-H···N interactions) are quantified. For example, Acta Crystallographica studies used SHELX to resolve non-planar conformations in 4-hydroxyquinolin-2-ones, revealing intramolecular H-bonds stabilizing the keto-enol tautomer .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the electronic properties and biological activity of this compound?

- Methodological Answer :

- DFT : B3LYP/6-311++G(d,p) basis sets calculate vibrational frequencies (validating IR/Raman data) and HOMO-LUMO gaps to predict reactivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase inhibitors). For anticancer derivatives, docking into ATP-binding pockets of kinases (e.g., EGFR) evaluates binding affinity .

Q. How should researchers address discrepancies in NMR chemical shifts or melting points reported in different studies for this compound derivatives?

- Methodological Answer :

- NMR Variability : Solvent effects (DMSO vs. CDCl₃) and pH influence chemical shifts. Internal standards (e.g., TMS) and controlled sample preparation minimize errors .

- Melting Points : Polymorphism or impurities cause variations. Differential Scanning Calorimetry (DSC) and repeated recrystallization (e.g., ethanol/water) ensure reproducibility .

Biological Activity & Mechanism

Q. What in vitro assays are recommended to evaluate the antimicrobial or anticancer potential of this compound derivatives?

- Methodological Answer :

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <100 µg/mL indicate potency .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Derivatives with IC₅₀ <10 µM warrant further mechanistic studies (e.g., apoptosis via flow cytometry) .

Q. How does the morpholinylmethyl substituent influence the pharmacokinetic properties of quinolin-2-one derivatives?

- Methodological Answer : The morpholine group enhances solubility via hydrogen bonding and modulates logP values. ADMET predictions (e.g., SwissADME) show improved blood-brain barrier penetration compared to non-substituted analogs, making them candidates for CNS-targeted therapies .

Structural & Thermodynamic Analysis

Q. What role do ring puckering coordinates play in defining the conformational stability of the morpholine moiety in this compound?

- Methodological Answer : Cremer-Pople parameters quantify puckering amplitude (θ) and phase angle (φ) for six-membered morpholine rings. For example, θ < 10° indicates near-planar conformations, while θ > 30° suggests chair or boat forms. X-ray data refined with SHELXL can validate these parameters .

Q. How can thermodynamic properties (e.g., entropy, enthalpy) of this compound be experimentally determined?

- Methodological Answer : Isothermal Titration Calorimetry (ITC) measures binding thermodynamics with biological targets. For bulk analysis, DSC determines melting enthalpy (ΔH) and glass transition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.